molecular formula C10H8BrNO B13469491 2-Bromo-4-methyl-5-phenyl-1,3-oxazole

2-Bromo-4-methyl-5-phenyl-1,3-oxazole

Cat. No.: B13469491
M. Wt: 238.08 g/mol
InChI Key: TYSAHCMBEKYAEK-UHFFFAOYSA-N
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Description

2-Bromo-4-methyl-5-phenyl-1,3-oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methyl-5-phenyl-1,3-oxazole can be achieved through various methods. One common approach involves the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes under basic conditions . Another method includes the direct arylation of oxazoles using palladium-catalyzed reactions with aryl halides . These reactions typically require polar solvents and specific ligands to achieve high regioselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The use of continuous flow reactors and automated systems can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methyl-5-phenyl-1,3-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like sodium trifluoroacetate, and solvents such as dimethylformamide (DMF) or toluene . Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazoles, while coupling reactions can produce complex polycyclic structures.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methyl-5-phenyl-1,3-oxazole depends on its specific application. In medicinal chemistry, it may interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions . These interactions can modulate the activity of the target, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Bromo-4-methyl-5-phenyl-1,3-oxazole include:

Uniqueness

What sets this compound apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom at the 2-position allows for selective functionalization, making it a versatile intermediate in organic synthesis.

Conclusion

This compound is a valuable compound in the fields of medicinal chemistry, organic synthesis, and material science. Its unique structure and reactivity make it a versatile building block for the development of new chemical entities and potential therapeutic agents.

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

2-bromo-4-methyl-5-phenyl-1,3-oxazole

InChI

InChI=1S/C10H8BrNO/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8/h2-6H,1H3

InChI Key

TYSAHCMBEKYAEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)Br)C2=CC=CC=C2

Origin of Product

United States

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